molecular formula C8H7IN2O2 B15054941 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one

6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one

Katalognummer: B15054941
Molekulargewicht: 290.06 g/mol
InChI-Schlüssel: FOWBVZLIEHDUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both an amino group and an iodine atom attached to a benzooxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the iodination of a benzooxazine precursor. One common method involves the reaction of 6-amino-1H-benzo[D][1,3]oxazin-2(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of deiodinated benzooxazine.

    Substitution: Formation of various substituted benzooxazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Wirkmechanismus

The mechanism of action of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.

    8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one:

    6-Amino-8-bromo-1H-benzo[D][1,3]oxazin-2(4H)-one:

Uniqueness

6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both an amino group and an iodine atom on the benzooxazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H7IN2O2

Molekulargewicht

290.06 g/mol

IUPAC-Name

6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H7IN2O2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3,10H2,(H,11,12)

InChI-Schlüssel

FOWBVZLIEHDUAD-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC(=C2)N)I)NC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.